![molecular formula C7H11N3O3 B12583026 6-[(2-Hydroxyethyl)amino]-5-methylpyrimidine-2,4(1H,3H)-dione CAS No. 202916-69-6](/img/structure/B12583026.png)
6-[(2-Hydroxyethyl)amino]-5-methylpyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(2-Hydroxyethyl)amino]-5-methylpyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative with the molecular formula C7H11N3O2. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a hydroxyethyl group attached to the amino group at the 6th position of the pyrimidine ring, along with a methyl group at the 5th position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-Hydroxyethyl)amino]-5-methylpyrimidine-2,4(1H,3H)-dione typically involves the reaction of 2-amino-5-methylpyrimidine-4,6-dione with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch or continuous processes. The reaction conditions are optimized to achieve high yields and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures that the final product meets the required specifications for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
6-[(2-Hydroxyethyl)amino]-5-methylpyrimidine-2,4(1H,3H)-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The hydroxyethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditionsaqueous medium, room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditionsanhydrous solvent, low temperature.
Substitution: Alkyl halides, acyl chlorides; reaction conditionsorganic solvent, elevated temperature.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced forms, and substituted derivatives of this compound .
Applications De Recherche Scientifique
6-[(2-Hydroxyethyl)amino]-5-methylpyrimidine-2,4(1H,3H)-dione has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals[][6].
Mécanisme D'action
The mechanism of action of 6-[(2-Hydroxyethyl)amino]-5-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The hydroxyethyl group plays a crucial role in enhancing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4-ol
- 2-Amino-5-(2-hydroxyethyl)-6-methyl-1H-pyrimidin-4-one
- 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one
Uniqueness
6-[(2-Hydroxyethyl)amino]-5-methylpyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the hydroxyethyl and methyl groups enhances its reactivity and potential for diverse applications compared to similar compounds .
Propriétés
Numéro CAS |
202916-69-6 |
|---|---|
Formule moléculaire |
C7H11N3O3 |
Poids moléculaire |
185.18 g/mol |
Nom IUPAC |
6-(2-hydroxyethylamino)-5-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H11N3O3/c1-4-5(8-2-3-11)9-7(13)10-6(4)12/h11H,2-3H2,1H3,(H3,8,9,10,12,13) |
Clé InChI |
ADCOWONYBYIRRW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(NC(=O)NC1=O)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



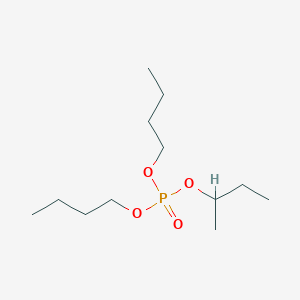
![Acetic acid;6-[tert-butyl(dimethyl)silyl]oxyheptan-1-ol](/img/structure/B12582957.png)
![Triethyl[(4-methyloxolan-3-ylidene)(phenyl)methyl]silane](/img/structure/B12582970.png)
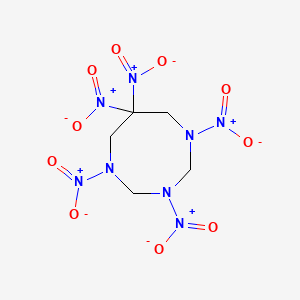
methylidene}hydrazinyl)pyrazine](/img/structure/B12582974.png)
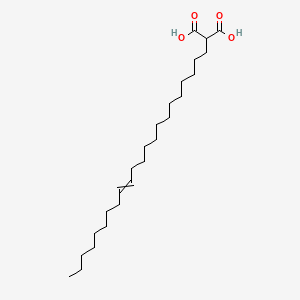
![Benzenemethanamine, alpha-methyl-N-[(1R)-1-phenylethyl]-4-(trifluoromethyl)-, (alphaR)-](/img/structure/B12582985.png)
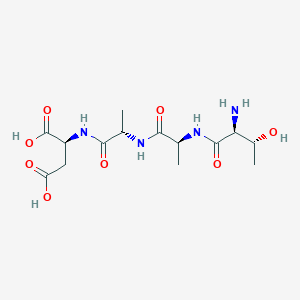
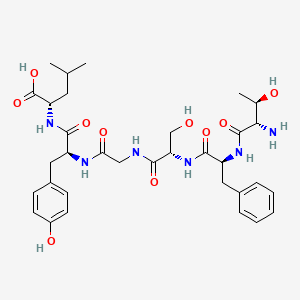
![2-[(2,6-Dichlorophenyl)methoxy]pyrazine](/img/structure/B12583000.png)
![2,2,6,6-Tetramethyl-1-(1-{4-[(prop-2-en-1-yl)oxy]phenyl}ethoxy)piperidin-4-ol](/img/structure/B12583007.png)
![Acetamide,N-cyclohexyl-2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-](/img/structure/B12583011.png)

